4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene
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Overview
Description
4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene is an organic compound with a complex structure that includes a chloro group, a methoxyethoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene typically involves the substitution of a chloro group on a benzene ring followed by the introduction of a methoxyethoxy group. One common method involves the reaction of 4-chlorotoluene with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. Catalysts and phase transfer agents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the methoxyethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products like 4-chloro-2-(2-methoxyethoxy)benzoic acid or 4-chloro-2-(2-methoxyethoxy)benzaldehyde.
Reduction: Products like 4-chloro-2-(2-methoxyethoxy)-1-methylcyclohexane.
Scientific Research Applications
4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxy-1-methylbenzene: Lacks the ethoxy group, making it less polar and potentially less reactive.
4-Chloro-2-(2-ethoxyethoxy)-1-methylbenzene: Has a longer ethoxy chain, which may affect its solubility and reactivity.
4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene: Substitutes the chloro group with a bromo group, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-2-(2-methoxyethoxy)-1-methylbenzene is unique due to the presence of both a chloro group and a methoxyethoxy group on the benzene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(2-methoxyethoxy)-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVETYDNPBPRCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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